

# Application of Met-enkephalin in Cancer Immunotherapy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Metenkefalin |           |
| Cat. No.:            | B1516754     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Met-enkephalin (MENK), an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Met), has emerged as a significant modulator of the immune system with promising applications in cancer immunotherapy.[1] Beyond its well-known role in pain management, MENK, also identified as Opioid Growth Factor (OGF), exerts direct anti-proliferative effects on cancer cells and orchestrates a complex immunomodulatory response within the tumor microenvironment.[2][3] These application notes provide a comprehensive overview of the mechanisms of action of MENK, quantitative data from key studies, and detailed protocols for its investigation in cancer immunotherapy research.

MENK's primary mechanism of action in cancer is mediated through its interaction with opioid receptors, including the classical delta and mu opioid receptors, as well as the non-classical Opioid Growth Factor Receptor (OGFr). This interaction triggers a cascade of intracellular events that can lead to the inhibition of tumor cell growth and the activation of anti-tumor immune responses.

# **Mechanism of Action**



Met-enkephalin exerts its anti-cancer effects through a dual mechanism: direct inhibition of cancer cell proliferation and indirect enhancement of the host's anti-tumor immune response.

Direct Effects on Cancer Cells: MENK, in its role as OGF, binds to the OGFr located on the nuclear membrane of cancer cells. This binding event initiates a signaling cascade that upregulates cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21. These proteins halt the cell cycle at the G1/S checkpoint, thereby inhibiting DNA synthesis and cell proliferation. This cytostatic effect has been observed in a variety of cancer cell lines.

Immunomodulatory Effects: MENK significantly influences the tumor microenvironment by modulating the activity of various immune cells. It has been shown to:

- Enhance Cytotoxic T Lymphocyte (CTL) Activity: MENK can increase the population and activation of CD8+ T cells, which are crucial for killing cancer cells.
- Inhibit Regulatory T cells (Tregs): By reducing the number and suppressive function of Tregs,
   MENK can dismantle a key mechanism of immune evasion employed by tumors.
- Modulate Macrophage Polarization: MENK can influence the phenotype of tumor-associated macrophages (TAMs), potentially shifting them from a pro-tumoral M2 phenotype to an antitumoral M1 phenotype.
- Stimulate Natural Killer (NK) Cell Activity: Some studies suggest that MENK can enhance the
  cytotoxic activity of NK cells, another key component of the innate anti-tumor immune
  response.

## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of Met-enkephalin in cancer immunotherapy.

Table 1: In Vivo Efficacy of Met-enkephalin in Animal Models



| Cancer Type          | Animal Model                               | MENK Dosage<br>and<br>Administration                | Key Findings                                               | Reference(s) |
|----------------------|--------------------------------------------|-----------------------------------------------------|------------------------------------------------------------|--------------|
| Colon Cancer         | Nude Mice with<br>HT-29<br>Xenografts      | 0.5, 5, or 25<br>mg/kg daily                        | Prevented tumor occurrence in over 80% of mice at 3 weeks. |              |
| Pancreatic<br>Cancer | Nude Mice with<br>MIA PaCa-2<br>Xenografts | 50 mg/kg orally<br>(nano-enabled)<br>every two days | Complete suppression of tumor growth.                      |              |
| Colorectal<br>Cancer | Mice with MC38<br>subcutaneous<br>tumors   | 20 mg/kg<br>intraperitoneally                       | Effectively inhibited tumor growth.                        | •            |

Table 2: In Vitro Effects of Met-enkephalin on Cancer Cells

| Cancer Cell<br>Line | Assay                   | MENK<br>Concentration | Key Findings                                              | Reference(s) |
|---------------------|-------------------------|-----------------------|-----------------------------------------------------------|--------------|
| Melanoma<br>(A375)  | Cell Viability<br>(MTS) | 12.5 mg/ml            | 63.8% inhibition of cell growth at 96 hours.              |              |
| Melanoma (B16)      | Cell Viability<br>(MTS) | 12.5 mg/ml            | Significant inhibition of cell growth at 72 and 96 hours. | -            |

Table 3: Immunomodulatory Effects of Met-enkephalin



| Cell Type             | Experimental<br>System                      | MENK<br>Concentration | Key Findings                                           | Reference(s) |
|-----------------------|---------------------------------------------|-----------------------|--------------------------------------------------------|--------------|
| Human<br>Lymphocytes  | In vitro culture<br>from cancer<br>patients | 10-12 M               | Marked inhibition of Treg proliferation.               |              |
| Murine<br>Splenocytes | In vivo<br>melanoma model                   | Not specified         | Increased ratio of<br>CD4+ to CD8+ T<br>cells.         | -            |
| CD8+ T cells          | In vitro and in<br>vivo S180 tumor<br>model | Not specified         | Upregulation of CD8+ T cell percentage and activation. | -            |

# **Experimental Protocols**

The following are detailed protocols for key experiments to investigate the effects of Metenkephalin in cancer immunotherapy research.

# Protocol 1: In Vitro Cancer Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Met-enkephalin on the viability and proliferation of cancer cells in vitro.

#### Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Met-enkephalin (lyophilized powder)
- Sterile PBS
- 96-well cell culture plates



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- MENK Preparation: Prepare a stock solution of Met-enkephalin by dissolving the lyophilized powder in sterile PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 12.5 mg/ml).
- Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 μL of medium containing the different concentrations of Met-enkephalin. Include wells with medium only as a blank control and wells with cells in medium without MENK as a negative control.
- Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTS Assay: At the end of each time point, add 20 µL of MTS reagent to each well.
- Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the dark.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of MENK compared to the untreated control cells. The formula is: (Absorbance of treated cells / Absorbance of control cells) x 100.

### **Protocol 2: In Vivo Murine Tumor Model**

Objective: To evaluate the anti-tumor efficacy of Met-enkephalin in a murine cancer model.

Materials:



- Immunocompromised mice (e.g., nude mice) or syngeneic mice (e.g., C57BL/6)
- Cancer cell line (e.g., MC38 colorectal cancer cells)
- Met-enkephalin
- Sterile saline or appropriate vehicle
- Syringes and needles for injection
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x  $10^6$  MC38 cells in 100  $\mu$ L of sterile PBS) into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>). Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment Groups: Randomize the mice into treatment and control groups.
- MENK Administration: Prepare a solution of Met-enkephalin in sterile saline. Administer
  MENK to the treatment group via intraperitoneal injection at a specified dose (e.g., 20 mg/kg)
  daily or on a predetermined schedule. Administer an equal volume of sterile saline to the
  control group.
- Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).

# Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

## Methodological & Application





Objective: To analyze the composition of immune cells within the tumor microenvironment following Met-enkephalin treatment.

#### Materials:

- Excised tumors from the in vivo experiment
- RPMI-1640 medium
- · Collagenase D
- DNase I
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1)
- Flow cytometer

#### Procedure:

- Tumor Digestion: Mince the excised tumors into small pieces and digest them in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove erythrocytes.
- Cell Staining: a. Wash the cells with FACS buffer and resuspend them in FACS buffer. b.
   Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice



in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

• Flow Cytometry Analysis: a. Wash the stained cells and resuspend them in FACS buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells, Tregs within the CD45+ leukocyte gate).

# Signaling Pathways and Visualizations OGF-OGFr Signaling Pathway

Met-enkephalin, as the Opioid Growth Factor (OGF), binds to the Opioid Growth Factor Receptor (OGFr) on the nuclear envelope. This interaction leads to the translocation of the OGF-OGFr complex into the nucleus, where it upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) like p16 and p21. These CKIs then inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately halting the cell cycle at the G1/S transition phase, thus inhibiting cell proliferation.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Methionine enkephalin, its role in immunoregulation and cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Opioid growth factor and the treatment of human pancreatic cancer: A review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Met-enkephalin in Cancer Immunotherapy Research: Detailed Application Notes and Protocols]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1516754#application-of-metenkefalin-in-cancer-immunotherapy-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com